![molecular formula C18H22N4O3 B2496873 3-((6-甲氧基吡啶并[3,4-d]嘧啶-3-基)氧基)-N-苯乙基吡咯啉-1-甲酰胺 CAS No. 2034446-13-2](/img/structure/B2496873.png)

3-((6-甲氧基吡啶并[3,4-d]嘧啶-3-基)氧基)-N-苯乙基吡咯啉-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule belongs to a class of organic compounds that often exhibit a wide range of biological activities, making them of interest in medicinal chemistry and materials science. Such compounds are typically synthesized through multi-step organic reactions, involving the formation of key intermediate structures that are further modified to achieve the desired final product.

Synthesis Analysis

The synthesis of complex organic molecules like "3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" typically involves the strategic formation of its core structure followed by the addition of functional groups in a stepwise manner. This could involve nucleophilic substitution reactions, amide bond formation, and the introduction of methoxy and phenethyl groups at specific positions. For example, Meerpoel, Joly, and Hoornaert (1993) discussed the synthesis of pyridinone nucleosides, which could serve as a reference for synthesizing pyridazine derivatives through similar methodologies involving key intermediate formations and subsequent functional group modifications (Meerpoel, Joly, & Hoornaert, 1993).

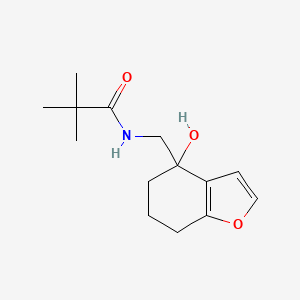

Molecular Structure Analysis

The molecular structure of such compounds is determined using spectroscopic methods (e.g., NMR, IR, MS) and X-ray crystallography. These techniques provide detailed information about the molecule's framework, the spatial arrangement of atoms, and the configuration of functional groups. Structural analysis helps in understanding the compound's reactivity and interaction with biological targets. For instance, Banerjee et al. (2002) provided insights into the crystal structure and conformation of a solvated pyrrolidine derivative, highlighting the importance of molecular conformation in determining the compound's properties (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" can be predicted based on functional groups present in the molecule. These include reactions typical of carboxamides, ethers, and aromatic systems. The molecule's reactivity can be explored in the context of nucleophilic and electrophilic substitutions, as well as interactions with biological molecules. The synthesis process itself, as discussed by Meerpoel et al. (1993), involves strategic reactions that can be extrapolated to understand this compound's reactivity (Meerpoel, Joly, & Hoornaert, 1993).

科学研究应用

Met Kinase Inhibitors

一项研究描述了取代N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啧啶-3-羧酰胺作为有效且选择性的Met激酶抑制剂的发现和开发。这些化合物在口服后在Met依赖的人类胃癌模型中表现出显著的肿瘤稳定性,并由于其良好的药代动力学和临床前安全性而进入I期临床试验 (Schroeder et al., 2009)。

抗微生物药物

另一项研究侧重于以柠檬酸为起点合成吡啶、嘧啶酮、噁唑酮及其衍生物作为抗微生物药物。这些化合物表现出良好的抗菌和抗真菌活性,与作为参考药物的链霉素和咪唑酸相当 (Hossan et al., 2012)。

Alpha(v)beta(3)拮抗剂

针对α(v)beta(3)受体拮抗剂的研究旨在预防和治疗骨质疏松症,发现了一种在体外具有优异特性并在骨转换的体内模型中表现出显著疗效的化合物。该化合物已被选中进行临床开发 (Hutchinson et al., 2003)。

安全和危害

属性

IUPAC Name |

3-(6-methoxypyridazin-3-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-16-7-8-17(21-20-16)25-15-10-12-22(13-15)18(23)19-11-9-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZULXYEDMQZQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496798.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2496804.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)

![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)